(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one
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Overview
Description
(S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one is a chiral compound that plays a significant role in organic synthesis. It is often used as a chiral auxiliary in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, which is crucial for the compound’s selectivity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one typically involves multiple steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: This step often involves the use of benzyl bromide or benzyl chloride in the presence of a base.
Attachment of the tert-butyldiphenylsilyl group: This is usually done using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other silyl groups or removed entirely using fluoride ions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride, hydrofluoric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of desilylated products.
Scientific Research Applications
(S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one is widely used in:
Chemistry: As a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through steric hindrance and electronic effects. The tert-butyldiphenylsilyl group provides steric bulk, which influences the selectivity of reactions. The oxazolidinone ring acts as a chiral auxiliary, directing the formation of enantiomerically pure products. The hydroxyl group can participate in hydrogen bonding, further influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Benzyl-3-[®-5-[(trimethylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one
- (S)-4-Benzyl-3-[®-5-[(triisopropylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one
Uniqueness
The presence of the tert-butyldiphenylsilyl group in (S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one provides greater steric hindrance compared to trimethylsilyl or triisopropylsilyl groups. This increased steric bulk enhances the selectivity and reactivity of the compound, making it a valuable tool in asymmetric synthesis .
Properties
Molecular Formula |
C31H37NO5Si |
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Molecular Weight |
531.7 g/mol |
IUPAC Name |
4-benzyl-3-[5-[tert-butyl(diphenyl)silyl]oxy-3-hydroxypentanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C31H37NO5Si/c1-31(2,3)38(27-15-9-5-10-16-27,28-17-11-6-12-18-28)37-20-19-26(33)22-29(34)32-25(23-36-30(32)35)21-24-13-7-4-8-14-24/h4-18,25-26,33H,19-23H2,1-3H3 |
InChI Key |
VULRRKNMAROINR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CC(=O)N3C(COC3=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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